2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound with significant pharmacological potential. Its molecular formula is and it has a molar mass of 179.22 g/mol. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one falls under the category of heterocycles, specifically pyridazines. Heterocycles are compounds that contain rings with at least one atom that is not carbon. This particular compound is characterized by a fused pyridine and pyridazine ring system.
The synthesis of 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors, which can involve reactions such as:
Technical Details:
The molecular structure of 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one features a complex arrangement of nitrogen atoms within a bicyclic framework. The structure can be represented by its SMILES notation: CCN1C=NC2=C(N1)C(=O)N(C=C2)C(C)C
.
Key structural data includes:
The compound can participate in various chemical reactions typical for nitrogen heterocycles. Notable reactions include:
Technical Details:
The mechanism of action for compounds like 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves interaction with biological targets such as enzymes or receptors.
Studies suggest that this compound may exhibit activity against specific protein targets involved in disease pathways. The precise mechanism often involves:
Key chemical properties include:
Relevant data from studies indicate how these properties influence bioavailability and efficacy.
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has potential applications in various fields:
The ongoing research into this compound highlights its versatility and potential impact in medicinal chemistry and related fields.
The synthesis of 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1384510-56-8) relies on sequential heterocycle formation. The most efficient route employs a [3+3] cyclocondensation strategy starting from 1-ethyl-4-ethoxycarbonyl-3-piperidone. Treatment with ammonium acetate generates an enamine intermediate, which undergoes cyclization with hydrazine hydrate to yield the pyridazinone ring [4] [7]. Alternative routes include:
Table 1: Heterocyclic Annulation Approaches
Strategy | Key Intermediate | Cyclization Agent | Yield (%) |
---|---|---|---|
[3+3] Condensation | 1-Ethyl-4-ethoxycarbonyl-3-piperidone | Hydrazine hydrate | 72-78 |
Knoevenagel | N-Ethyl-3-piperidone | Diethyl oxalate + N₂H₄ | 58-65 |
Cyclative capture | 5-Oxo-1,2,3,4-tetrahydropyridine-4-carbaldehyde | Ethyl hydrazinecarboxylate | 45-52 |
Critical parameters include pH control during hydrazine addition (optimal pH 5.5-6.0) and strict temperature management (70-75°C) to minimize dihydropyridazine byproducts [4]. Microwave-assisted cyclization (120°C, 30 min) enhances efficiency, improving yields by 12-15% compared to reflux conditions [7].
Ethyl group introduction significantly impacts molecular geometry and electronic distribution. Two predominant strategies exist:
Table 2: Ethyl Group Incorporation Efficiency
Method | Conditions | Regioselectivity | Byproducts |
---|---|---|---|
N-Alkylation (early) | iodoethane, K₂CO₃, CH₃CN, 60°C | Moderate (N2:N7 = 8:1) | Diethylated isomers (9-12%) |
Reductive amination | CH₃CHO/NaBH₃CN, MeOH, 0°C→RT | High (N2 only) | Dialkylated species (≤5%) |
Computational studies reveal that steric hindrance from the fused piperidine ring increases N2/N7 alkylation selectivity from 4:1 (monocyclic pyridazinones) to 8:1 in the tetrahydropyrido system [7]. Microwave irradiation (100°C, 15 min) during alkylation reduces reaction time by 75% while maintaining 85% yield [4].
Selective saturation of the pyridine ring employs heterogeneous catalysis and transfer hydrogenation:
Critical challenges include:
Table 3: Ring Saturation Method Comparison
Method | Conditions | Time (hr) | Yield (%) | cis:trans Ratio |
---|---|---|---|---|
Pd/C hydrogenation | 10% Pd, 50 psi H₂, EtOH, HCl | 4 | 88 | 3:1 |
Transfer hydrogenation | Pd(OH)₂, HCO₂NH₄, MeOH, 80°C | 2 | 95 | 3.5:1 |
Electrochemical | Pt electrodes, NH₄Cl, −1.2 V | 6 | 78 | 2:1 |
Electrochemical reduction using Pt electrodes (NH₄Cl electrolyte, −1.2 V) offers a metal-free alternative but with compromised yield (78%) and stereoselectivity [8].
Protecting group selection critically impacts synthetic efficiency in C3/C6 functionalization:
Table 4: Protecting Group Performance
Functional Group | Protecting Group | Deprotection Conditions | Yield (%) | Compatibility Issues |
---|---|---|---|---|
N1 (pyridazinone) | Boc | 25% TFA/DCM, 1 hr | 92-95 | None |
N1 (pyridazinone) | Cbz | H₂/Pd-C, 4 hr | 78 | Partial ring saturation |
C6 Carboxylate | Methyl ester | LiOH/THF/H₂O, 2 hr | 95 | None |
C6 Carboxylate | tert-Butyl ester | TFA/DCM, 3 hr | 90 | Acid-sensitive substrates |
Orthogonal protection schemes (e.g., N1-Boc with C6-allyl ester) enable sequential deprotection (Pd(0) for allyl followed by TFA for Boc), facilitating late-stage diversification [3]. Notably, acid-labile groups (e.g., tert-butyldimethylsilyl) are incompatible with pyridazinone formation conditions due to HCl liberation during cyclization [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1